1,4-Dithiane-2,3-dithiol
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Overview
Description
1,4-Dithiane-2,3-dithiol is an organosulfur compound with the molecular formula C4H6S4 It is a heterocyclic compound containing two sulfur atoms and a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiane-2,3-dithiol can be synthesized through the reaction of 1,2-ethanedithiol with 1,2-dibromoethane. This reaction involves the formation of a six-membered ring with two sulfur atoms. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiane-2,3-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes.
Scientific Research Applications
1,4-Dithiane-2,3-dithiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dithiane-2,3-dithiol involves its ability to undergo redox reactions. The sulfur atoms in the compound can participate in electron transfer processes, making it a useful reagent in various chemical reactions. The compound can also interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Another heterocyclic compound with similar properties but different ring structure.
1,4-Dithiane-2,5-diol: A related compound with additional hydroxyl groups.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
832109-58-7 |
---|---|
Molecular Formula |
C4H8S4 |
Molecular Weight |
184.4 g/mol |
IUPAC Name |
1,4-dithiane-2,3-dithiol |
InChI |
InChI=1S/C4H8S4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2 |
InChI Key |
YJXTVDOEGWNHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C(S1)S)S |
Origin of Product |
United States |
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